molecular formula C25H25F2N3O4S2 B3002766 2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide CAS No. 353744-46-4

2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide

Cat. No.: B3002766
CAS No.: 353744-46-4
M. Wt: 533.61
InChI Key: MGPVUWYYHISKKY-UHFFFAOYSA-N
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Description

This compound (CAS: 353744-46-4) features a thieno[2,3-d]pyrimidin-4-one core substituted at position 2 with a difluoromethylsulfanyl group, at position 5 with a 3,4-dimethoxyphenyl group, and at position 3 with a phenyl group . The co-formulant N,N-dimethylacetamide (DMA) is a polar aprotic solvent commonly used to enhance solubility and bioavailability in pharmaceutical formulations. The molecular formula is C25H25F2N3O4S2, with a molecular weight of 533.61 g/mol .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3S2.C4H9NO/c1-27-15-9-8-12(10-16(15)28-2)14-11-29-18-17(14)19(26)25(13-6-4-3-5-7-13)21(24-18)30-20(22)23;1-4(6)5(2)3/h3-11,20H,1-2H3;1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPVUWYYHISKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C.COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SC(F)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one , also known as a derivative of thienopyrimidine, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-d]pyrimidin-4-one core with various substituents that may influence its biological activity. Its molecular formula is C19H18F2N2O3S, and it is often used in conjunction with N,N-dimethylacetamide (DMAC) as a solvent or carrier in biological assays.

Antitumor Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit significant antitumor properties. For instance:

  • A study demonstrated that compounds similar to this thienopyrimidine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • In vitro assays showed that the compound inhibited the proliferation of cancer cells with an IC50 value in the low micromolar range, suggesting potent antitumor activity.

Antimicrobial Properties

Thienopyrimidine derivatives have also been explored for their antimicrobial effects:

  • In a series of experiments, compounds structurally related to this thienopyrimidine were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • The presence of the difluoromethylsulfanyl group was noted to enhance the antibacterial activity by improving lipophilicity and membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific kinases involved in cell proliferation.
  • DNA Interaction : Some studies suggest that thienopyrimidines can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
MechanismInhibition of kinases, DNA intercalation

Case Study 1: Antitumor Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), the compound was administered at varying concentrations. Results showed:

  • A dose-dependent decrease in cell viability.
  • Significant activation of caspase pathways indicating apoptosis.

Case Study 2: Antimicrobial Testing

A recent trial tested the compound against Staphylococcus aureus and Escherichia coli:

  • The compound demonstrated an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
  • Synergistic effects were observed when combined with traditional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]Pyrimidin-4-One Derivatives

N-(2,4-Difluorophenyl)-2-((3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Thio)Acetamide (CAS 577962-34-6)
  • Structure: Shares the thieno[2,3-d]pyrimidin-4-one core but substitutes position 2 with a thioacetamide group linked to a 2,4-difluorophenyl moiety. Positions 3, 5, and 6 are occupied by ethyl and methyl groups.
  • Key Differences : Lacks the 3,4-dimethoxyphenyl and phenyl substituents, which are critical for π-π stacking interactions in the target compound. The ethyl and methyl groups may reduce steric hindrance compared to the bulkier phenyl and dimethoxyphenyl groups .
2-(3-Benzyl-4-Oxo-3,4,5,6,7,8-Hexahydrobenzo[4,5]Thieno[2,3-d]Pyrimidin-2-ylsulfanylmethyl)-Oxazole-4-Carboxylic Acid (2-Pyrrolidin-1-yl-Ethyl)Amide
  • Structure: Features a hexahydrobenzo-thienopyrimidine core with a sulfanylmethyl-oxazole-pyrrolidinylamide side chain.

Pyrido[1,2-a]Pyrimidin-4-One Derivatives

2-(3,4-Dimethoxyphenyl)-3-Phenyl-4H-Pyrido[1,2-a]Pyrimidin-4-One
  • Structure: Replaces the thieno ring with a pyrido ring, retaining the 3,4-dimethoxyphenyl and phenyl substituents.
  • Key Differences: The pyrido ring introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. This may affect solubility and target selectivity compared to the sulfur-containing thieno core .

Chromen-4-One and Pyrazolo[3,4-d]Pyrimidine Derivatives

Example 83 (From )
  • Structure : Combines a chromen-4-one scaffold with a pyrazolo[3,4-d]pyrimidine moiety, substituted with fluorophenyl and isopropoxy groups.
  • Key Differences : The chromen-4-one system introduces a fused benzene ring, increasing hydrophobicity. Fluorine substituents enhance metabolic stability but may reduce solubility compared to the dimethoxyphenyl group in the target compound .

Triazole and Pyrimidine Hybrids

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)Thio)Acetic Acid Esters
  • Structure : Features a triazole core linked to a dimethoxyphenyl group via a thioacetic acid ester.
  • However, the dimethoxyphenyl group is retained, suggesting shared pharmacophoric elements .

Research Implications

  • Target Compound : The difluoromethylsulfanyl group may confer unique metabolic stability, while the DMA co-formulant addresses solubility challenges common in polycyclic heteroaromatics .
  • Structural Analogues : Compounds with fluorinated or methoxy-substituted aryl groups (e.g., ) show trends toward enhanced target engagement but require optimization for pharmacokinetics.

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